![molecular formula C8H7NO2 B2884111 4-Methoxyfuro[3,2-c]pyridine CAS No. 63618-60-0](/img/structure/B2884111.png)

4-Methoxyfuro[3,2-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

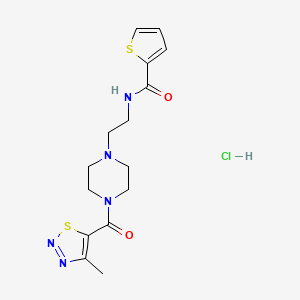

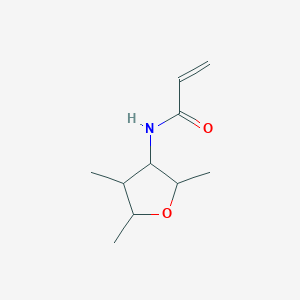

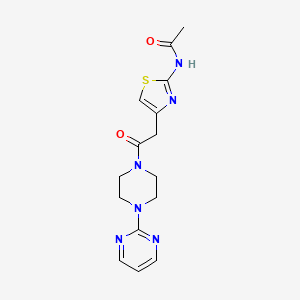

4-Methoxyfuro[3,2-c]pyridine is a chemical compound with the molecular formula C8H7NO2 . It is a chemical building block used in life science research .

Synthesis Analysis

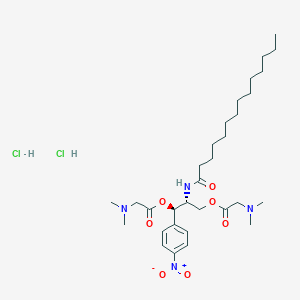

The synthesis of pyridine derivatives, which include 4-Methoxyfuro[3,2-c]pyridine, often involves reactions with Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

4-Methoxyfuro[3,2-c]pyridine contains a total of 19 bonds; 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ether (aromatic), 1 Furane, and 1 Pyridine .Physical And Chemical Properties Analysis

4-Methoxyfuro[3,2-c]pyridine has a molecular weight of 149.147 and a density of 1.2±0.1 g/cm3 . Its boiling point is 221.6±20.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Organic Chemistry and Synthesis

- Hydrolysis Studies: The hydrolysis kinetics of methoxy functions in certain pyridine compounds have been analyzed, highlighting different pathways in acid hydrolysis of methoxy groups (Cox, Onyido, & Buncel, 1992).

- Regioselective Halogenation: Research on the regioselective mono- and dihalogenation of methoxy pyridines has provided insights into the reactivity and selectivity based on the position of the substituent (Canibano, Rodríguez, Santos, Sanz-Tejedor, Carreño, & González, 2001).

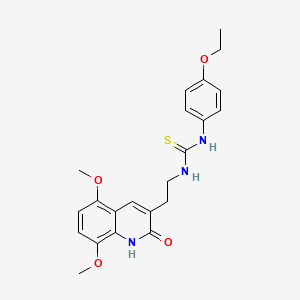

Pharmacology and Biological Studies

- Antitumor Agents: Certain methoxylated pyridine derivatives have shown potential as antitumor agents, with broad-spectrum activity against various tumor cell lines (Rostom, Hassan, & El-Subbagh, 2009).

- Antimicrobial Activities: Some pyridine derivatives have been studied for their antimicrobial activities, exhibiting effectiveness against Gram-positive and Gram-negative bacteria (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

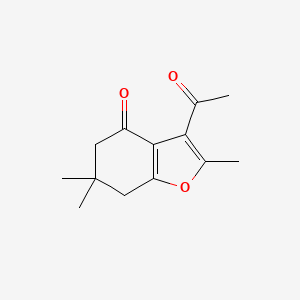

Materials Science and Chemistry

- Electroluminescence in Devices: Modifications in furo[3,2-c]pyridine-based Ir complexes, including methoxyl substitution, have been shown to influence the electroluminescence in devices, offering potential applications in green- and orange-emitting electrophosphorescent devices (Yan, Wang, Ding, Wang, & Wang, 2017).

- Corrosion Inhibition: Pyridine derivatives have been explored as corrosion inhibitors for steel, highlighting their potential in protecting materials against corrosive environments (Ansari, Quraishi, & Singh, 2015).

Direcciones Futuras

Future research could explore the modification of 4-Methoxyfuro[3,2-c]pyridine for various applications. For instance, methoxyl modification in furo[3,2-c]pyridine-based iridium complexes has been shown to lead to highly efficient green- and orange-emitting electrophosphorescent devices . This suggests that methoxyl modification could be a valid way to tune the molecular energy levels and emissive color for Ir complexes .

Propiedades

IUPAC Name |

4-methoxyfuro[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-10-8-6-3-5-11-7(6)2-4-9-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUHDLOQBAIPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyfuro[3,2-c]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884028.png)

![3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2884031.png)

![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884033.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2884035.png)

![2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2884039.png)

![Pyridin-2-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2884050.png)